Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate
CAS No.: 191024-16-5
Cat. No.: VC20915381
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate - 191024-16-5](/images/no_structure.jpg)
Specification
CAS No. | 191024-16-5 |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
Standard InChI | InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 |
Standard InChI Key | HLKRRQKWCIYCOW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 |
Canonical SMILES | CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 |
Introduction
Chemical Identity and Structure
Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate is a benzodioxine derivative characterized by an amino group at the 8-position and an ethyl carboxylate at the 5-position. The compound features a 1,4-dioxine ring fused to a benzene core, creating a heterocyclic structure with significant pharmacological potential.
Basic Identification Parameters
Physical and Chemical Properties
Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate presents as a white solid with distinctive physicochemical properties that influence its handling, storage, and application in research contexts.
Physical Properties
Synthesis and Preparation Methods
The synthesis of ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate typically involves a multi-step process starting from appropriately substituted benzoic acid derivatives. Based on related synthetic pathways described in the literature, the general approach follows several key reactions.
General Synthetic Pathway
The synthesis pathway can be inferred from related benzodioxine derivatives, particularly from the synthesis of compound 4 (2,3-dihydrobenzo[b] dioxine-5-carboxamide) described in research literature :
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Esterification of an appropriately substituted benzoic acid with concentrated sulfuric acid in refluxing methanol
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Alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the cyclic benzodioxine structure
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Selective nitration followed by reduction to introduce the amino group
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Hydrolysis and re-esterification to obtain the ethyl ester derivative
This synthetic route allows for regioselective introduction of functional groups and can be modified to produce various analogues with different substitution patterns .
Biological Activity and Research Applications
Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate has significant relevance in medicinal chemistry research, particularly in the context of PARP1 inhibitor development.
Role in PARP1 Inhibitor Development
PARP1 (Poly(ADP-ribose)polymerase 1) is an important anticancer drug target that plays a critical role in single-strand DNA break repair processes. Compounds structurally related to ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate have demonstrated activity as PARP1 inhibitors .
Research indicates that the closely related compound 4 (2,3-dihydrobenzo[b] dioxine-5-carboxamide) exhibited an IC₅₀ value of 5.8 μM in PARP1 enzyme assays. This compound was identified through high-throughput virtual screening of the Maybridge small molecule library using a PARP1-benzimidazole-4-carboxamide crystal structure and pharmacophore model .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving the benzodioxine scaffold have revealed several important insights:
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The carboxamide group forms critical hydrogen bonding interactions with Gly863/Ser904 in the PARP1 binding site
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Modifications to the benzodioxine ring size affect PARP1 inhibitory activity
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Introduction of substituents at various positions can enhance potency and selectivity
Through analogue synthesis and scaffold hopping strategies on the benzodioxine core structure, researchers identified more potent compounds, including (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-8-carboxamide (compound 49) with an IC₅₀ of 0.082 μM .
Related Compounds and Derivatives
Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate belongs to a family of structurally related compounds that share the benzodioxine scaffold with various modifications.
Key Structural Analogues
Pharmacophore Modeling and Virtual Screening
Research involving compounds structurally related to ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate has employed sophisticated computational methods to identify and optimize PARP1 inhibitors.
The development of pharmacophore models, particularly the AADRR.2 model, has been instrumental in virtual screening campaigns. This model incorporates key features necessary for PARP1 inhibition, including hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R) .
In silico screening identified compounds capable of forming hydrogen bonding interactions between the carboxamide group and key residues in the PARP1 binding site (Gly863/Ser904). This computational approach led to the selection of promising compounds for empirical testing in biochemical PARP1 enzyme assays .
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